REACTION_CXSMILES
|
OC1C=CC(C2C=CC(O)=CC=2)=CC=1.[OH-].[K+].[CH3:17][CH:18]([CH2:39][CH3:40])[CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[CH:32]=[CH:31][C:30]([O:33]CC(C)CC)=[CH:29][CH:28]=2)=[CH:23][CH:22]=1.Cl>C(O)C>[CH3:17][CH:18]([CH2:39][CH3:40])[CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)=[CH:23][CH:22]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
302 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
(+) brominated 2-methylbutyl
|
Quantity
|
530 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
di-(2-methylbutyloxy)biphenyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC1=CC=C(C=C1)C1=CC=C(C=C1)OCC(CC)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
distilling off ethanol
|
Type
|
ADDITION
|
Details
|
adding water (2 l)
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
collecting insolubles
|
Type
|
ADDITION
|
Details
|
treating the insolubles with toluene
|
Type
|
CUSTOM
|
Details
|
to remove solubles
|
Type
|
CUSTOM
|
Details
|
This soluble part was recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain scaly crystals
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
collecting solids
|
Type
|
CUSTOM
|
Details
|
recrystallizing from toluene and further from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COC1=CC=C(C=C1)C1=CC=C(C=C1)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |